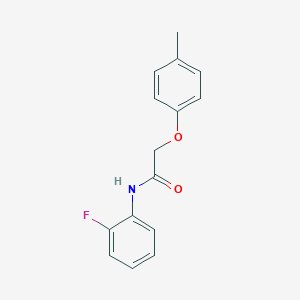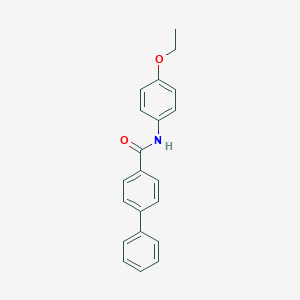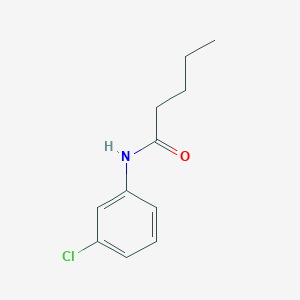![molecular formula C18H16BrN3OS B291974 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B291974.png)
2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known as BPIA, is a chemical compound that has been found to have potential applications in scientific research. BPIA belongs to the class of imidazole-based compounds, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the regulation of cell growth and survival. 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. HDAC inhibitors have been shown to have anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide inhibits the activity of HDACs, leading to the upregulation of certain genes that are involved in apoptosis and cell cycle arrest. 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has also been found to induce the expression of pro-apoptotic proteins, such as Bax and Bak, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2.
実験室実験の利点と制限
One of the advantages of using 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide in lab experiments is its potential for use as an anticancer agent. 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been found to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide in lab experiments is its potential toxicity. Studies have shown that 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its therapeutic potential.
将来の方向性
There are several future directions for further research on 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide. One area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could be the elucidation of the mechanism of action of 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, which could provide insights into its potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential of 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide as a treatment for other diseases, such as neurodegenerative disorders and inflammatory diseases.
合成法
The synthesis of 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves the reaction of 4-bromo-2-nitrophenylamine with 2-methyl-4-phenyl-1H-imidazole-5-carboxylic acid, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final product is obtained by reacting the resulting amine with chloroacetyl chloride. The chemical structure of 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is shown in Figure 1.
科学的研究の応用
2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 2-{[4-(4-bromophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
特性
分子式 |
C18H16BrN3OS |
|---|---|
分子量 |
402.3 g/mol |
IUPAC名 |
2-[4-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H16BrN3OS/c1-12-4-2-3-5-16(12)22-10-15(13-6-8-14(19)9-7-13)21-18(22)24-11-17(20)23/h2-10H,11H2,1H3,(H2,20,23) |
InChIキー |
RZISLKSKNNELQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC=CC=C1N2C=C(N=C2SCC(=O)N)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)





